3-Bromo-5-methoxybenzoic acid is a highly functionalized, tri-substituted aromatic building block characterized by its orthogonal reactive handles: a carboxylic acid for amidation or esterification, a meta-bromine atom for transition-metal-catalyzed cross-coupling, and a meta-methoxy group [1]. With a molecular weight of 231.04 g/mol and a calculated LogP of approximately 2.9, this crystalline solid exhibits excellent solubility in polar aprotic solvents (such as DMF and NMP) and moderate lipophilicity, ensuring homogeneous reaction conditions [1]. Its primary procurement value lies in its 3,5-substitution pattern, which provides a rigid meta-meta spatial geometry that is critical for synthesizing complex carbazole alkaloids, epigenetic modulators, and advanced agrochemicals without the severe steric penalties associated with ortho-substituted analogs [2].
Substituting 3-bromo-5-methoxybenzoic acid with simpler analogs like 3-bromobenzoic acid or isomeric forms like 5-bromo-2-methoxybenzoic acid fundamentally alters both the electronic landscape and the steric profile of the intermediate [1]. The absence of the electron-donating 5-methoxy group in 3-bromobenzoic acid reduces the electron density of the aromatic ring, which can decelerate the oxidative addition step in palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, leading to lower conversion rates and increased side-product formation [2]. Conversely, utilizing an ortho-methoxy isomer introduces severe steric hindrance adjacent to the carboxylic acid or the coupling site, drastically reducing yields in bulky amidation reactions and preventing the specific spatial arrangement required for targeted pharmacophores and rigid ligand frameworks [3].
In comparative palladium-catalyzed cross-coupling scenarios, the presence of the 5-methoxy group pushes electron density into the aromatic ring compared to the unsubstituted 3-bromobenzoic acid [1]. This electronic enrichment facilitates the oxidative addition of the C-Br bond to the palladium catalyst. Consequently, 3-bromo-5-methoxybenzoic acid consistently achieves higher conversion rates and cleaner reaction profiles with fewer side-products than 3-bromobenzoic acid, directly reducing downstream purification bottlenecks in library synthesis [2].
| Evidence Dimension | Cross-coupling conversion efficiency and reaction cleanliness |
| Target Compound Data | High conversion with minimized side-product formation due to electron-donating methoxy group |
| Comparator Or Baseline | 3-bromobenzoic acid (lower conversion, sluggish reactivity) |
| Quantified Difference | Significant reduction in unreacted starting material and side-products during Pd-catalyzed coupling |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Suzuki/Buchwald-Hartwig) in standard organic solvents |
Procuring the 5-methoxy derivative ensures robust, high-yielding cross-coupling steps, minimizing costly purification time and maximizing throughput in complex multi-step syntheses.
The 3,5-substitution pattern of 3-bromo-5-methoxybenzoic acid provides a distinct steric advantage over ortho-substituted isomers such as 5-bromo-2-methoxybenzoic acid [1]. In bulky amidation reactions or subsequent cyclization steps, the meta-methoxy group remains distal to the carboxylic acid handle. This spatial separation prevents the steric clashes that typically suppress yields when bulky amines are coupled with ortho-methoxy benzoic acids, ensuring quantitative or near-quantitative amide bond formation prior to subsequent ring-closure steps [2].
| Evidence Dimension | Steric hindrance during bulky amidation |
| Target Compound Data | Unhindered coupling due to distal (meta) positioning of the methoxy group |
| Comparator Or Baseline | 5-bromo-2-methoxybenzoic acid (ortho-methoxy isomer) |
| Quantified Difference | Avoidance of steric penalties, leading to higher amidation yields |
| Conditions | Standard peptide coupling or amidation conditions (e.g., HATU/DIPEA or EDC) |
Buyers synthesizing complex ligands or rigid scaffolds must select the 3,5-isomer to guarantee high-yielding amidation steps that would otherwise fail or require harsh conditions with ortho-substituted alternatives.
Beyond its role in directing cross-coupling, the methoxy group in 3-bromo-5-methoxybenzoic acid serves as a masked hydroxyl group [1]. Following successful C-C or C-N bond formation at the 3-position and amidation at the 1-position, the 5-methoxy group can be selectively demethylated (e.g., using BBr3) to reveal a reactive phenol [2]. This orthogonal reactivity is impossible with 3-bromobenzoic acid. This feature allows for late-stage functionalization, such as the synthesis of diaryl ethers or the introduction of solubilizing chains, which is a critical strategy in the development of advanced therapeutics [3].
| Evidence Dimension | Availability of an orthogonal reactive handle for late-stage modification |
| Target Compound Data | Enables selective demethylation to a phenol post-coupling |
| Comparator Or Baseline | 3-bromobenzoic acid (lacks the third handle entirely) |
| Quantified Difference | Provides a 100% increase in available orthogonal functionalization sites post-coupling |
| Conditions | Standard demethylation conditions (e.g., BBr3 in DCM) |
Procuring this specific compound provides chemists with a built-in, protected hydroxyl handle, enabling late-stage diversification that is structurally impossible with simpler bromobenzoic acids.
3-Bromo-5-methoxybenzoic acid is utilized as a critical starting material in the total synthesis of carbazole alkaloids (e.g., mukonine, glycozoline) where the meta-methoxy group dictates the regiochemistry of the final natural product following Suzuki coupling and Cadogan reductive cyclization [1].
The compound is ideal for constructing substrate-competitive inhibitors (such as SMYD2 or MAGL inhibitors) where the 3,5-substitution pattern allows for precise vector projection of hydrophobic moieties into secondary binding pockets, while the carboxylic acid serves as an anchoring point[2].
The balanced electronic profile and excellent solubility make it a preferred aryl halide building block in automated Buchwald-Hartwig and Suzuki-Miyaura cross-coupling libraries, ensuring cleaner reactions and easier purification than unsubstituted analogs [3].
Irritant